

Spectroscopic Profile of 1-Formyl- β -carboline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Formyl-beta-carboline*

Cat. No.: B1336114

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Abstract

1-Formyl- β -carboline is a notable alkaloid derivative recognized for its diverse biological activities, including potential as a neuroprotective agent and its role in inhibiting viral entry through signaling pathway modulation.^{[1][2][3]} This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Formyl- β -carboline. It includes a summary of expected quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and a visualization of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers engaged in the study and development of β -carboline-based compounds.

Chemical Structure and Properties

- Systematic Name: 9H-pyrido[3,4-b]indole-1-carbaldehyde
- Molecular Formula: C₁₂H₈N₂O
- Molecular Weight: 196.21 g/mol
- CAS Number: 20127-63-3^[4]
- Appearance: Typically a yellow powder

Spectroscopic Data

While a complete set of experimentally validated spectroscopic data for 1-Formyl- β -carboline is not readily available in the public domain, the following tables summarize the expected values based on the analysis of similar β -carboline and aromatic aldehyde compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are in ppm. Predicted values are based on standard chemical shift tables and data for analogous structures.

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	s	1H	H-1' (Aldehyde)
~8.5	d	1H	H-3
~8.2	d	1H	H-8
~7.8	d	1H	H-4
~7.6	t	1H	H-6
~7.4	t	1H	H-7
~7.3	d	1H	H-5
~9.0	br s	1H	N-9-H

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~193	C-1' (C=O)
~145	C-1
~141	C-4a
~138	C-8a
~130	C-4b
~129	C-6
~122	C-3
~121	C-5
~120	C-7
~115	C-4
~112	C-8
~128	C-9a

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Indole)
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium, Sharp	Aldehyde C-H Stretch
~1685-1705	Strong, Sharp	C=O Stretch (Aromatic Aldehyde) ^{[5][6][7][8]}
~1620-1450	Medium-Strong	C=C and C=N Ring Stretching
~1350	Medium	C-N Stretch
~750	Strong	Ortho-disubstituted Benzene C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

λ _{max} (nm)	Molar Absorptivity (ε)	Transition
~240	High	π → π
~290	Medium	π → π
~350	Low	n → π [*]

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
196	High	[M] ⁺
195	High	[M-H] ⁺
167	Medium	[M-CHO] ⁺
140	Medium	[M-CHO-HCN] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-Formyl- β -carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1-Formyl- β -carboline in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). The use of a high-purity solvent is crucial for accurate results.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use a spectral width of approximately 220 ppm.

- A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm; DMSO-d_6 : $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered 1-Formyl- β -carboline sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of 1-Formyl-β-carboline in a UV-grade solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[9][10]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a second matched quartz cuvette with the sample solution.
 - Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.
 - Scan the sample over a wavelength range of 200-800 nm.[11]
- Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λ_{max}).

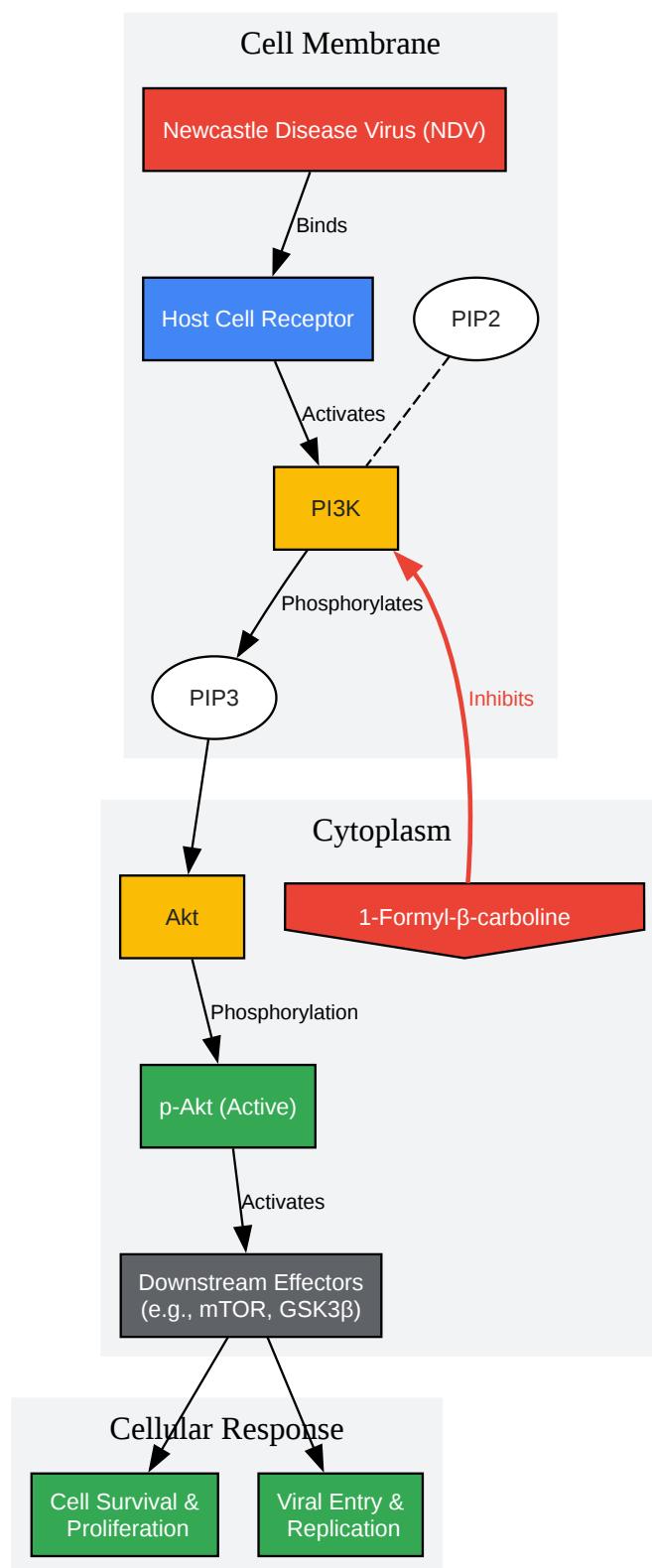
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of 1-Formyl-β-carboline in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[12]
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For alkaloid analysis, ESI is often preferred for its soft ionization.[12][13]
- Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

- Optimize ion source parameters such as capillary voltage and desolvation temperature to maximize the signal of the protonated molecule $[M+H]^+$.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathway and Experimental Workflow

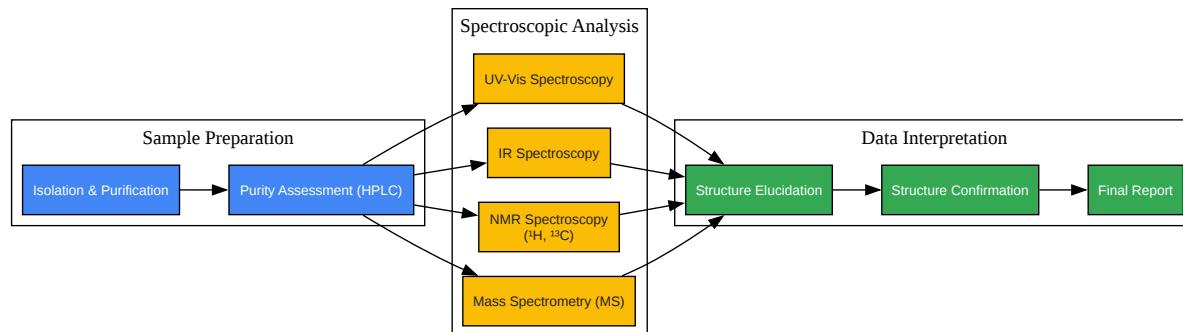
1-Formyl- β -carboline has been identified as an inhibitor of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[\[3\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This inhibition is a key mechanism of its antiviral activity, particularly against the Newcastle disease virus (NDV).[\[15\]](#)[\[17\]](#)[\[18\]](#)



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Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like 1-Formyl- β -carboline.



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Caption: General workflow for spectroscopic characterization.

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